Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate
Overview
Description
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl and ethyl groups are introduced through protection and deprotection steps using reagents such as tert-butyl chloroformate and ethyl chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and azetidine ring are key functional groups that can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate can be compared with similar compounds such as:
- 1-tert-Butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
These compounds share structural similarities but differ in functional groups and substituents, which can lead to differences in reactivity and applications . The unique combination of the cyano group and azetidine ring in this compound distinguishes it from these related compounds.
Biological Activity
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound features a bicyclic azetidine core with a Boc (tert-butoxycarbonyl) protecting group and a cyano group at the 3-position. The synthesis of this compound typically involves the following steps:
- Formation of Azetidine Core : The azetidine ring can be constructed through various methods, including cyclization reactions involving suitable precursors such as amino acids or their derivatives.
- Boc Protection : The amine functionality is protected using Boc anhydride to facilitate subsequent reactions without affecting the amine.
- Introduction of Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing azetidine rings can exhibit diverse pharmacological effects, including:
- Inhibition of Enzymatic Activity : Azetidines have been shown to inhibit various enzymes, potentially through covalent modification or competitive inhibition.
- Anticancer Activity : Some derivatives have demonstrated antiproliferative effects against cancer cell lines, possibly by inducing apoptosis or disrupting cell cycle progression.
Biological Activity and Therapeutic Applications
This compound has been investigated for several biological activities:
Anticancer Properties
Studies have shown that azetidine derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have been reported to target B-cell lymphoma and other malignancies. The specific mechanism often involves interference with signaling pathways crucial for cancer cell survival and proliferation.
Antimicrobial Activity
Research has indicated that azetidines possess antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of azetidines, including this compound:
-
Study on Anticancer Activity :
- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Studies :
- A series of azetidine derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives showed promising activity, particularly against resistant strains.
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₃ |
Molecular Weight | 218.24 g/mol |
IC50 (Cancer Cell Lines) | Low micromolar range (exact values vary by study) |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Mechanism of Action | Induction of apoptosis, enzyme inhibition |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWQLNFGSPWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732386 | |
Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-96-4 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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